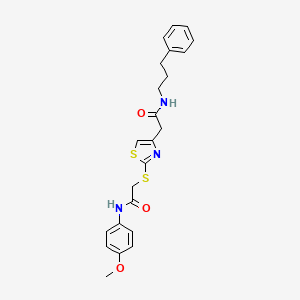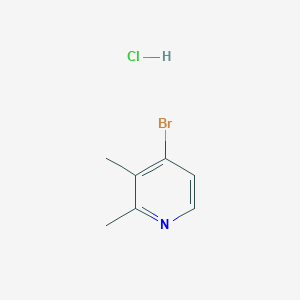
4-Bromo-2,3-dimethylpyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-dimethylpyridine hydrochloride is a chemical compound with the CAS Number: 1956318-85-6 . It has a molecular weight of 222.51 and its molecular formula is C7H8BrN.ClH . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrN.ClH/c1-5-6(2)9-4-3-7(5)8;/h3-4H,1-2H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s density is 1.4±0.1 g/cm3, and it has a boiling point of 227.0±35.0 °C at 760 mmHg . Its molar refractivity is 41.7±0.3 cm3 .作用機序
The mechanism of action of 4-Bromo-2,3-dimethylpyridine hydrochloride is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets. It has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. It also exhibits anti-inflammatory and antitumor properties by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It also exhibits anti-inflammatory and antitumor properties by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-Bromo-2,3-dimethylpyridine hydrochloride in lab experiments is its versatility. It can be used as a building block for the synthesis of various pharmaceuticals and agrochemicals. It is also a highly reactive compound that can be used as a reagent in organic synthesis and as a catalyst in various chemical reactions. However, one of the limitations of using this compound is its potential toxicity. It should be handled with care and disposed of properly to prevent any adverse effects.
将来の方向性
There are many potential future directions for the use of 4-Bromo-2,3-dimethylpyridine hydrochloride in scientific research. One possible direction is the development of new pharmaceuticals and agrochemicals using this compound as a building block. It could also be studied further for its antimicrobial, anti-inflammatory, and antitumor properties. Additionally, the mechanism of action of this compound could be further elucidated to better understand its pharmacological effects.
合成法
The synthesis of 4-Bromo-2,3-dimethylpyridine hydrochloride is a simple process that involves the reaction of 2,3-dimethylpyridine with hydrobromic acid in the presence of a catalyst. The resulting product is then purified and converted to the hydrochloride salt form. This compound is commercially available and can also be synthesized in the laboratory.
科学的研究の応用
4-Bromo-2,3-dimethylpyridine hydrochloride has been extensively used in scientific research for various applications. It is commonly used as a building block for the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In addition, it has been studied for its antimicrobial, anti-inflammatory, and antitumor properties.
Safety and Hazards
The safety data sheet for 4-Bromo-2,3-dimethylpyridine hydrochloride advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
4-bromo-2,3-dimethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-6(2)9-4-3-7(5)8;/h3-4H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVLMDVURKHSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
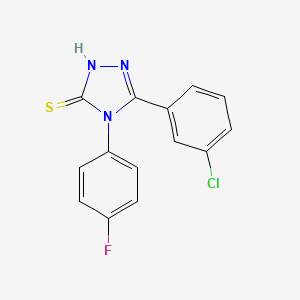
![4-(4-fluorophenyl)-2-(3-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2911453.png)

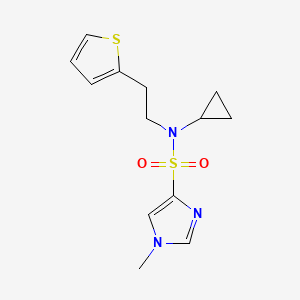
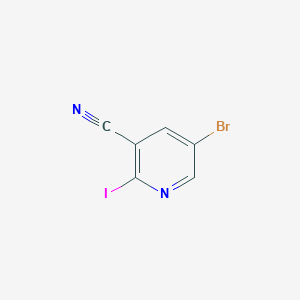
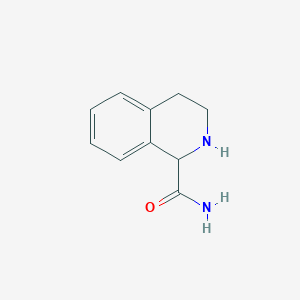




![1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2911467.png)
![3-(4-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2911469.png)
